Domino intramolecular Diels–Alder reactions to construct a 6/6/5/5 fused tetracyclic framework†

Chemical Communications Pub Date: 2015-10-06 DOI: 10.1039/C5CC06923H

Abstract

Domino intramolecular Diels–Alder (IMDA) reactions towards the 6/6/5/5 fused tetracyclic natural products were developed in satisfactory yield and high stereoselectivity. Four rings, six contiguous stereocenters and four C–C bonds were formed in a single operation. 4-epi-Hydromitchellene B was also synthesised efficiently via this strategy.

Graphical abstract: Domino intramolecular Diels–Alder reactions to construct a 6/6/5/5 fused tetracyclic framework
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